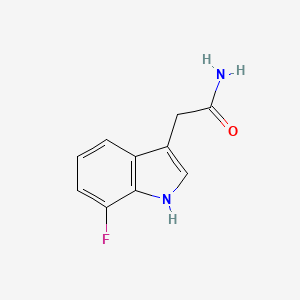

2-(7-Fluoro-1H-indol-3-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1044772-55-5 |

|---|---|

Molecular Formula |

C10H9FN2O |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14) |

InChI Key |

KVUDZYMUMRRSBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 7 Fluoro 1h Indol 3 Yl Acetamide and Analogues

General Synthetic Strategies for Indole-3-Acetamide (B105759) Core Formation

The construction of the indole-3-acetamide scaffold is a central theme in the synthesis of this class of compounds. Researchers have developed several reliable methods to achieve this, ranging from direct coupling reactions to more complex multi-step sequences.

Coupling reactions are a powerful tool for the formation of the carbon-carbon and carbon-nitrogen bonds necessary for the indole-3-acetamide core.

One prominent method involves the palladium-mediated cascade Tsuji–Trost reaction and Heck coupling . This approach allows for the straightforward synthesis of indole-3-acetic acid derivatives from readily available N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. acs.org The reaction is typically carried out using a Pd(OAc)2/P(o-tol)3/DIPEA system. acs.org This methodology has been successfully applied to synthesize a variety of substituted indole (B1671886) and azaindole-3-acetic acid derivatives. acs.org

Another effective coupling strategy is the iodine-promoted coupling of the dianion of indole-3-acetic acid methyl ester . This reaction yields a bisindolesuccinic acid methyl ester, which can be further transformed into various indolocarbazole structures. rsc.org

The following table summarizes key aspects of these coupling reactions:

| Coupling Reaction Type | Key Reagents & Catalysts | Starting Materials | Product Type |

| Palladium-Mediated Cascade | Pd(OAc)2, P(o-tol)3, DIPEA | N-Ts o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Substituted indole-3-acetic acid derivatives |

| Iodine-Promoted Coupling | BuLi, t-BuLi, Iodine | Indole-3-acetic acid or its methyl ester | 2,3-di(indol-3-yl)succinic acid |

Multi-step syntheses, particularly one-pot multicomponent reactions (MCRs), offer an efficient pathway to complex indole-containing acetamides by minimizing the need for isolation of intermediates.

A notable example is the Ugi four-component reaction (U-4CR) . nih.gov This reaction can be employed in a scaffold-based approach to generate diverse libraries of multi-functional molecules. nih.gov A two-step sequence involving an Ugi-tetrazole reaction followed by an acidic ring closure provides a mild and efficient route to 2-tetrazolo substituted indoles. rsc.orgnih.gov This method is scalable and offers easy access to functionalized indole derivatives that can serve as bioisosteres of 2-indole carboxylic acids and amides. rsc.org

Cascade reactions also represent an elegant multi-step approach. A solid acid-catalyzed cascade reaction involving condensation, intermolecular nucleophilic addition, intramolecular cyclization, esterification, and amination has been developed to construct complex polysubstituted indole compounds. researchgate.net This one-pot, three-step, five-component reaction can produce 2-(4-oxo-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide derivatives in good yields under mild conditions. researchgate.net

The formation of the indole ring itself is a critical step in many synthetic routes. The Fischer indole synthesis is a classic and widely used method for this purpose. youtube.comyoutube.comyoutube.com This reaction involves the cyclization of a phenylhydrazone of an aldehyde or ketone under acidic conditions. youtube.com For instance, indole-3-acetic acid can be synthesized using the Fischer indole synthesis from glutamic acid and phenylhydrazine (B124118). wikipedia.org The reaction is versatile, and the presence of electron-releasing groups on the aromatic ring of the phenylhydrazine can increase the reaction rate. youtube.com

Other methods for indole ring formation include the Bischler indole synthesis , which involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline. diva-portal.org The Sugasawa indole synthesis is another alternative. diva-portal.org

The final step in many syntheses of indole-3-acetamides is the formation of the acetamide (B32628) group. This is typically achieved through amidation reactions.

A common method is the coupling of indole-3-acetic acid with various substituted anilines in the presence of a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org This reaction is often carried out in the presence of a base like pyridine, which aids in the deprotonation of the carboxylic acid. nih.govacs.org

Direct amidation of the indole ring at the C3 position can also be achieved. For example, the use of N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of ZnCl2 allows for the selective C-H amidation of 1H-indoles. nih.gov The reaction with an acetamide precursor in this system has been shown to afford the desired product. nih.gov

Amides can also be synthesized from the corresponding carboxylic acid using an activating agent like DCC (N,N'-dicyclohexylcarbodiimide) or by reacting an acid chloride or acid anhydride (B1165640) with an amine. libretexts.org

Specific Synthesis of Fluoro-Indole Scaffolds

The synthesis of indole derivatives containing fluorine is of significant interest due to the unique properties that fluorine atoms impart to molecules. daneshyari.com The introduction of fluorine can be accomplished either by starting with a fluorinated precursor or by direct fluorination of the indole ring.

One approach involves a deoxyfluorination reaction on a precursor molecule. For example, 4-nitrophenol-1-13C can be converted to 4-fluoronitrobenzene-4-13C, which then undergoes further reactions to yield 5-fluoroindole. diva-portal.org

The synthesis of novel substituted fluoroindole derivatives can also be carried out via a multi-step sequence starting from non-fluorinated precursors and introducing the fluorine as part of a substituted aniline, which is then used in a Fischer-type indole synthesis. rjptonline.org

Direct fluorination of the indole ring system offers a more convergent approach. This is typically achieved using electrophilic fluorinating agents. numberanalytics.comacsgcipr.org

A notable example is the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an electrophilic fluorinating reagent. This reagent has been used for the efficient difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. acs.org While this example illustrates fluorination at C3, similar principles can be applied for fluorination at other positions of the indole ring, depending on the substrate and reaction conditions. The reactivity of the indole ring towards fluorination can be influenced by the presence of electron-withdrawing groups, which may require longer reaction times. researchgate.net

Synthesis of 7-Fluoro-1H-indole Precursors

The synthesis of 2-(7-fluoro-1H-indol-3-yl)acetamide and its analogues commences with the preparation of the key precursor, 7-fluoro-1H-indole. Several classical and modern synthetic methods can be employed for the construction of this fluorinated indole core.

One industrial method for the preparation of 7-fluoroindole (B1333265) involves a multi-step sequence starting from 2-fluorobenzamide (B1203369). In this process, 2-fluorobenzamide undergoes cyclization with tert-butyl acrylate (B77674) and methylthio ethyl acetate (B1210297) in the presence of an inert gas. The resulting intermediate is then subjected to hydrogenation reduction using hydrazine (B178648) hydrate (B1144303) and Raney nickel to afford the crude 7-fluoroindole, which is subsequently purified by vacuum distillation and macroporous resin separation. google.com

The Fischer indole synthesis is a widely recognized and versatile method for constructing indole rings from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions. researchgate.net To obtain 7-fluoro-1H-indole via this route, 2-fluorophenylhydrazine (B1330851) would be reacted with a suitable aldehyde or ketone, such as acetaldehyde (B116499) or pyruvic acid. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. researchgate.net The initial condensation forms a phenylhydrazone, which then isomerizes to an enamine. A numberanalytics.comnumberanalytics.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring.

Other notable indole syntheses that can be adapted for the preparation of 7-fluoro-1H-indole include the Madelung synthesis , which involves the base-catalyzed cyclization of N-acyl-o-toluidines, and the Reissert synthesis , a multi-step process starting from o-nitrotoluene and diethyl oxalate. While these methods are generally applicable, the Fischer indole synthesis often remains a preferred route due to its broad substrate scope and reliability.

Synthesis of Related Fluoro-Indole Acetamide Derivatives

The synthesis of 2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide analogues begins with the construction of the 7-fluoro-2-methyl-1H-indole core. The Fischer indole synthesis is a highly effective method for this purpose. The reaction of (2-fluorophenyl)hydrazine with acetone (B3395972) in the presence of an acid catalyst, such as polyphosphoric acid or a Lewis acid, yields 7-fluoro-2-methyl-1H-indole.

Once the 7-fluoro-2-methyl-1H-indole precursor is obtained, the acetamide side chain can be introduced at the C3 position. A common strategy involves a Vilsmeier-Haack reaction to introduce a formyl group at C3, followed by conversion to the acetic acid derivative and subsequent amidation. Alternatively, direct introduction of the acetamide moiety can be achieved through various methods, such as reaction with 2-chloroacetamide (B119443) or a related electrophilic species.

The synthesis of N-substituted fluoro-indole-acetamide compounds can be achieved through several routes. One common approach involves the coupling of a suitable indole-3-acetic acid with a variety of substituted anilines. nih.gov For the synthesis of N-aryl-2-(7-fluoro-1H-indol-3-yl)acetamides, 7-fluoroindole-3-acetic acid can be activated with a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) and then reacted with the desired substituted aniline. nih.gov This method allows for the generation of a diverse library of N-substituted derivatives.

A multi-component reaction strategy has also been reported for the efficient synthesis of N-aryl-2-(indol-3-yl)acetamides, which can be adapted for the fluoro-analogue. researchgate.net This approach offers the advantage of combining multiple starting materials in a single step, often leading to higher efficiency and reduced synthesis time.

The following table provides examples of reaction conditions for the synthesis of N-substituted indole-3-acetamides, which are applicable to the 7-fluoro derivatives.

| Starting Materials | Coupling Reagent/Catalyst | Solvent | Reaction Conditions | Product Type |

| Indole-3-acetic acid, Substituted aniline | 1,1'-Carbonyldiimidazole (CDI) | Acetonitrile (B52724) | Room temperature | N-Aryl-2-(1H-indol-3-yl)acetamide |

| Indole, Isocyanide, Carboxylic acid | - | Methanol (B129727) | 60 °C | N-Aryl-2-(1H-indol-3-yl)acetamide |

Interactive Data Table: Synthesis of N-Substituted Indole-3-Acetamides This table is for illustrative purposes and can be expanded with specific examples and yields.

| Indole Precursor | Aniline/Amine | Coupling Method | Yield (%) | Reference |

| 7-Fluoroindole-3-acetic acid | Aniline | CDI | - | nih.gov |

| 7-Fluoroindole-3-acetic acid | 4-Chloroaniline | CDI | - | nih.gov |

| Indole | Phenyl isocyanide, Acetic acid | Multicomponent | - | researchgate.net |

The synthesis of indol-3-yl-oxoacetamides, which feature a ketone functionality adjacent to the acetamide group, involves a distinct synthetic pathway. A common and effective method starts with the parent indole, in this case, 7-fluoro-1H-indole. The indole is first reacted with oxalyl chloride in a suitable solvent like diethyl ether. This reaction results in the formation of an indol-3-yl-oxoacetyl chloride intermediate.

This highly reactive intermediate is then treated with a primary or secondary amine to yield the desired N-substituted indol-3-yl-oxoacetamide. This two-step, one-pot procedure is generally efficient and allows for the introduction of a wide variety of substituents on the amide nitrogen, depending on the amine used in the second step.

Chemical Reactivity and Derivatization of Fluoro-Indole Acetamides

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction. When the C3 position is blocked, as in the case of this compound, electrophilic attack is directed to other positions on the indole ring. The presence of the fluorine atom at the C7 position and the acetamide side chain at C3 influences the regioselectivity of these reactions. Fluorine is an ortho-, para-directing deactivator, while the acetamide group at C3 will influence the reactivity of the pyrrole (B145914) ring.

Common electrophilic aromatic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. organic-chemistry.orgtcichemicals.comwikipedia.org For a C3-substituted indole, formylation may occur at other positions, such as C2 or on the benzene (B151609) ring, depending on the reaction conditions and the electronic nature of the existing substituents. The Vilsmeier reagent is generated in situ from a formamide (B127407) (like DMF) and phosphorus oxychloride. organic-chemistry.orgwikipedia.org

Mannich Reaction: This reaction involves the aminoalkylation of the indole nucleus, introducing a dialkylaminomethyl group. ekb.egchemtube3d.com The reaction uses formaldehyde, a secondary amine, and an acid catalyst. Similar to the Vilsmeier-Haack reaction, the preferred site of attack is the C3 position.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. nih.govnih.gov While acylation at the nitrogen atom can occur, C3 acylation is also a common outcome. nih.gov The regioselectivity can be influenced by the choice of catalyst and reaction conditions. nih.gov

The following table summarizes the expected reactivity of 7-fluoroindole in these key electrophilic substitution reactions.

| Reaction | Reagents | Expected Product |

| Vilsmeier-Haack | POCl₃, DMF | 7-Fluoro-1H-indole-3-carbaldehyde |

| Mannich | CH₂O, R₂NH, H⁺ | 3-((Dialkylamino)methyl)-7-fluoro-1H-indole |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 3-Acyl-7-fluoro-1H-indole |

Interactive Data Table: Electrophilic Aromatic Substitution of 7-Fluoroindole This table illustrates the general outcomes of these reactions.

| Electrophilic Reaction | Reagent System | Primary Site of Attack | Notes |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C3 | A standard method for introducing a formyl group onto indoles. |

| Aminoalkylation | Mannich (CH₂O, R₂NH) | C3 | Yields gramine (B1672134) analogues. |

| Acylation | Friedel-Crafts (RCOCl/AlCl₃) | C3 | Can be accompanied by N-acylation. |

Nucleophilic Substitution Reactions of the Acetamide Group

The acetamide group of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis or reduction, which transforms the amide into other functional groups.

Hydrolysis:

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-(7-fluoro-1H-indol-3-yl)acetic acid. This reaction is a common transformation for amides. The rate of alkaline hydrolysis is influenced by both steric and electronic factors. Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction:

The acetamide group can be reduced to the corresponding amine, 2-(7-fluoro-1H-indol-3-yl)ethanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. doubtnut.comacs.orgucalgary.cabyjus.commasterorganicchemistry.com The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon. ucalgary.ca Unlike ketones and aldehydes, amides are generally resistant to reduction by milder agents like sodium borohydride. masterorganicchemistry.com

The general reaction scheme for the reduction of an amide to an amine using LiAlH₄ is as follows:

Addition of a hydride ion to the carbonyl carbon.

Coordination of the oxygen atom to the aluminum species.

Elimination of an aluminate species to form an iminium ion intermediate.

A second hydride addition to the iminium ion to yield the amine. ucalgary.ca

Oxidation and Reduction Transformations

Oxidation:

The indole nucleus is susceptible to oxidation, and the reaction outcome is highly dependent on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the pyrrole ring. nitrkl.ac.inresearchgate.netyoutube.comnih.gov For instance, the oxidation of 3-formylindole with potassium permanganate can yield the corresponding carboxylic acid. researchgate.net Electrochemical oxidation of 3-substituted indoles has been shown to produce 2-oxindoles. rsc.org The fluorine atom at the 7-position is generally stable to oxidation.

Reduction:

The indole ring can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of the indole nucleus. vapourtec.comacs.orgacs.orgamt.ukyoutube.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. vapourtec.com The reduction can lead to the corresponding indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, to the octahydroindole. acs.org

Alternatively, chemical reducing agents can be employed. Sodium cyanoborohydride in acetic acid is a known reagent for the reduction of indoles to indolines.

Analytical Characterization Methods in Indole-Acetamide Research

A suite of spectroscopic and chromatographic techniques is essential for the structural elucidation, identification, and purity assessment of this compound and its analogues.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of indole-acetamide derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a compound like this compound, characteristic signals would include those for the indole NH proton (typically a broad singlet), the aromatic protons on the benzene and pyrrole rings (showing splitting patterns influenced by the fluorine substituent), and the methylene (B1212753) and amide protons of the acetamide side chain. The coupling between the fluorine atom and adjacent protons (³JHF and ⁴JHF) would provide key structural information.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The signals for the carbonyl carbon of the acetamide group, the carbons of the indole ring (with C-F coupling for the carbon bearing the fluorine), and the methylene carbon would be characteristic.

While the specific NMR data for this compound is not widely published, data for analogous compounds can provide expected chemical shift ranges. For example, in N-substituted 2-(1H-indol-3-yl)acetamides, the methylene protons of the acetamide group typically appear as a singlet around 3.80 ppm, and the indole protons show characteristic shifts in the aromatic region. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indole Acetamide Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(1H-Indol-3-yl)-N-phenylacetamide nih.gov | acetone-d₆ | 10.14 (s, 1H, NH), 9.04 (s, 1H, NH), 7.62 (m, 3H), 7.38 (d, 1H), 7.32 (s, 1H), 7.24 (t, 2H), 7.11 (m, 1H), 7.03 (m, 2H), 3.80 (s, 2H) | 169.6, 139.3, 136.0, 128.6, 127.1, 123.8, 122.9, 120.9, 119.0, 118.6, 118.3, 111.3, 108.5, 33.7 |

| 2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide nih.gov | acetone-d₆ | 10.12 (s, 1H, NH), 8.94 (s, 1H, NH), 7.64 (d, 1H), 7.47 (d, 2H), 7.38 (d, 1H), 7.31 (s, 1H), 7.04 (m, 4H), 3.78 (s, 2H), 2.22 (s, 3H) | 169.4, 136.8, 136.0, 131.8, 128.9, 127.2, 123.7, 120.9, 119.0, 118.6, 118.3, 111.3, 108.6, 33.7, 20.3 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For indole derivatives, a common fragmentation involves the cleavage of the side chain, often resulting in a stable indolyl-methyl cation (m/z 130) as the base peak. nih.govresearchgate.net The presence of a fluorine atom would be evident from the isotopic pattern and the mass of the molecular ion and fragment ions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

N-H stretching vibrations of the indole and amide groups (around 3400-3200 cm⁻¹).

C=O stretching of the amide (Amide I band, around 1650 cm⁻¹). byjus.comrsc.org

N-H bending of the amide (Amide II band, around 1550 cm⁻¹). byjus.comrsc.org

C-N stretching vibrations.

C-F stretching vibration (typically in the 1400-1000 cm⁻¹ region).

Aromatic C-H and C=C stretching and bending vibrations.

The NIST Chemistry WebBook provides an IR spectrum for the parent compound, 2-(1H-indol-3-yl)acetamide, which shows characteristic amide and indole absorptions. nist.gov

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC-MS, HPTLC)

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary technique for the separation, quantification, and purity assessment of indole-acetamide derivatives. Reversed-phase HPLC with a C8 or C18 column is commonly employed. nih.govmdpi.comacademicjournals.orgresearchgate.netresearchgate.netnih.govpubcompare.ai A mobile phase consisting of a mixture of an aqueous buffer (often with an acid like acetic or formic acid to suppress ionization) and an organic modifier like methanol or acetonitrile is typically used in either isocratic or gradient elution mode. nih.govmdpi.comacademicjournals.org Detection is often performed using a UV detector, typically at a wavelength around 280 nm where the indole chromophore absorbs strongly. mdpi.comacademicjournals.org

Interactive Data Table: Representative HPLC Conditions for Indole Derivatives

| Stationary Phase | Mobile Phase | Detection | Reference |

| C8 | Acetic acid:H₂O (2.5:97.5, v/v, pH 3.8) and Acetonitrile:H₂O (80:20, v/v) with gradient elution | Fluorimetric (λex = 280 nm, λem = 350 nm) | nih.gov |

| C18 | 0.1% Formic acid in water and Methanol with gradient elution | UV at 280 nm | mdpi.com |

| RP-C18 | Acetic acid:Methanol (75:25, v/v, pH 3.8) | UV at 280 nm | academicjournals.org |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the analysis of volatile derivatives of indole acetamides. Derivatization is often necessary to increase the volatility and thermal stability of these compounds. The mass spectrometer provides identification based on the fragmentation pattern. researchgate.net GC-MS methods have been developed for the analysis of various fluorinated organic compounds. doubtnut.comnih.govnih.gov

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC is a valuable technique for the qualitative and quantitative analysis of indole compounds in complex mixtures. It offers advantages in terms of simplicity, cost-effectiveness, and high sample throughput. For indole alkaloids, silica (B1680970) gel plates are commonly used as the stationary phase with a mobile phase consisting of a mixture of non-polar and polar solvents. nih.govakjournals.comuj.edu.pl Visualization can be achieved under UV light or by using specific spray reagents. nih.gov

Structure Activity Relationship Sar Investigations of 2 7 Fluoro 1h Indol 3 Yl Acetamide and Analogues

Influence of Fluoro Substitution Position on Biological Activity

The position of the fluorine atom on the indole (B1671886) ring is a critical determinant of the biological activity of indole-3-acetamide (B105759) analogues. While direct SAR studies for the 7-fluoro position are specific to particular targets, broader studies on halogenated indole derivatives provide valuable context. For instance, in a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives evaluated for α-amylase inhibitory activity, the placement of a fluoro group on the N-phenyl ring significantly impacted efficacy. A compound with a para-fluoro substituent (4'-fluoro) was identified as the most active in its series, suggesting the inductive effect of the fluorine atom is beneficial for activity. nih.gov Shifting the fluoro group from the para to the meta position on the N-phenyl ring resulted in a notable decrease in inhibitory activity. nih.gov

Similarly, studies on classical cannabinoids have shown that fluorine substitution can have a significant, and sometimes detrimental, effect on receptor binding affinity depending on its location. nih.gov For example, substitution of a fluorine at the C-1 position of tetrahydrocannabinol (THC) analogs markedly reduced CB1 receptor binding affinity. nih.gov This highlights that the influence of fluorine is highly position-dependent and related to its role in molecular interactions, such as hydrogen bonding, where it can only act as a hydrogen bond acceptor. nih.gov The accumulation of the auxin precursor indole-3-acetamide (IAM) in mutants of Arabidopsis thaliana has also been shown to trigger stress responses, indicating its biological activity is tightly regulated. frontiersin.orgmdpi.com

The following table summarizes the effect of halogen position on the N-phenyl ring of indole-3-acetamide analogues against α-amylase.

| Compound Analogue (N-phenyl substitution) | IC50 (µM) nih.gov |

| para-Fluoro | 1.09 ± 0.11 |

| meta-Fluoro | 2.25 ± 0.05 |

| para-Chloro | 1.76 ± 0.2 acs.org |

| para-Bromo | 2.1 ± 0.1 |

| meta-Bromo | 2.27 ± 0.04 |

| para-Iodo | 2.14 ± 0.08 acs.org |

Impact of Substituents on the Indole Core (e.g., C2, C5, C7 positions)

C2 Position: The C2 position of the indole ring is often a key site for modification. In the development of GPR40 agonists based on an indole-propanoic acid scaffold, various aryl or alkyl groups were introduced at the C2 position to modulate activity. nih.gov This suggests that the C2 position is tolerant to substitution and can be used to fine-tune the pharmacological profile.

C5 Position: The C5 position has also been explored for substitution. In a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the introduction of a chloro or fluoro group at the C5 position was found to be a determining factor for activity. nih.gov For example, a compound with a 5-chloro substituent was more potent than its 5-fluoro counterpart in some cases. nih.gov

C7 Position: The C7 position is another critical point for substitution. In aminoalkylindoles, the indole ring system, including potential interactions at the C7 position, is considered a key point of attachment for receptor binding. researchgate.net

The table below illustrates the impact of C5 substitution on the IC50 values of certain 1H-indole-2-carboxamide based CB1 allosteric modulators. nih.gov

| C5-Substituent | C3-Substituent | IC50 (nM) nih.gov |

| Cl | H | 490 |

| F | H | >10000 |

| Cl | Me | 79 |

| F | Me | 200 |

Role of Acetamide (B32628) Nitrogen Substitutions on Target Binding and Activity

Substituents on the nitrogen atom of the acetamide group play a pivotal role in defining the biological activity of these molecules. By modifying the group attached to the acetamide nitrogen, it is possible to alter the compound's interaction with its biological target, affecting potency and selectivity.

In a study of indole-3-acetamide derivatives as α-amylase inhibitors, a series of compounds were synthesized with various substituted anilines attached to the acetamide nitrogen. nih.gov This created a library of 2-(1H-indol-3-yl)-N-phenylacetamide analogues. The electronic properties and substitution pattern of the phenyl ring were found to be crucial for activity. For instance, electron-withdrawing groups like halogens and electron-donating groups like methoxy (B1213986) at different positions on the phenyl ring led to a range of inhibitory potencies. nih.govacs.org A para-fluoro substituted phenyl ring resulted in the most active compound, while dimethyl substitution also conferred significant potency. nih.gov

Furthermore, research into N-substituted acetamide derivatives as P2Y14R antagonists demonstrated that modifying the moiety attached to the nitrogen is a valid strategy for drug discovery. nih.gov In this case, an N-(1H-benzo[d]imidazol-6-yl) group was part of the most potent antagonist identified. nih.gov This underscores the importance of the acetamide nitrogen substituent in forming key interactions within the binding site of a target protein. Docking studies on α-amylase inhibitors revealed that the N-phenylacetamide portion of the molecules orients into the catalytic site, making crucial interactions with active site residues. nih.gov

The data below shows the α-amylase inhibitory activity of various N-substituted indole-3-acetamides. nih.gov

| N-Substituent (on acetamide) | IC50 (µM) nih.gov |

| Phenyl | 2.75 ± 0.12 |

| 4-Fluorophenyl | 1.09 ± 0.11 |

| 4-Chlorophenyl | 1.76 ± 0.2 acs.org |

| 3,4-Dimethylphenyl | 2.38 ± 0.1 researchgate.net |

| 4-Methoxyphenyl | 2.15 ± 0.1 acs.org |

Relationship between Side Chain Modifications and Potency/Selectivity

Modifications to the acetamide side chain connecting the indole core to the terminal nitrogen group are critical for optimizing potency and selectivity. The length, rigidity, and chemical nature of this linker can dictate how the molecule fits into a binding pocket and interacts with its target.

In related indole-containing scaffolds, the nature of the side chain is paramount. For a series of indole- and pyrrole-derived cannabinoids, the length of the carbon chain replacing a morpholinoethyl group was directly related to receptor affinity and potency. researchgate.net Short side chains resulted in inactive compounds, whereas chains of four to six carbons produced optimal activity. researchgate.net Although this pertains to a different side chain, it highlights the principle that side chain length is a key SAR parameter.

In another example involving 1H-indole-2-carboxamides, linkers other than an ethylene (B1197577) bridge between the amide and a phenyl ring led to a complete loss of activity, emphasizing the stringent structural requirements for the side chain in that particular series. nih.gov For indole-3-propanoic acid derivatives, the propanoic acid side chain itself constitutes a key pharmacophore, with the carboxylate group forming essential hydrogen bonds with receptor residues. nih.gov These examples collectively suggest that the acetamide side chain of 2-(7-Fluoro-1H-indol-3-yl)acetamide is a finely tuned element, where even small modifications could lead to significant changes in biological effect.

Conformational Flexibility and Intramolecular Interactions in SAR

The three-dimensional conformation and the potential for intramolecular interactions are subtle yet crucial aspects of the SAR for this compound and its analogues. The molecule's ability to adopt a specific low-energy conformation to fit into a receptor's binding site is key to its activity.

Studies on related molecules provide significant insights. For example, an investigation into the conformations of 2-(1H-indol-3-yl)-2-oxoacetamide and its N,N-dimethyl derivative revealed that the torsion angle between the two carbonyl groups is heavily influenced by the potential for hydrogen bonding. nih.gov In the unsubstituted acetamide, an elaborate network of intermolecular N-H···O hydrogen bonds leads to a different conformation compared to the N,N-dimethylated analogue, where such bonding is not possible. nih.gov This demonstrates that substitutions on the acetamide nitrogen can have profound effects on the molecule's solid-state conformation by altering hydrogen bonding patterns. nih.gov

Intramolecular hydrogen bonds can also play a direct role in stabilizing the active conformation. In 2-phenylethanethiol, a molecule with a flexible side chain attached to a phenyl ring, the global minimum energy conformation is stabilized by a weak S-H···π intramolecular hydrogen bond. uva.esresearchgate.net Similarly, the indole N-H proton of indole-based GPR40 agonists is suggested to interact with the receptor, indicating its importance in binding. nih.gov For this compound, the N-H of the indole and the N-H of the acetamide group, along with the carbonyl oxygen and the fluorine atom, are all potential sites for forming critical intramolecular or intermolecular hydrogen bonds that dictate the molecule's conformational preference and its interaction with a biological target.

Molecular Mechanisms of Action Studies

Elucidation of Specific Molecular Targets and Binding Interactions

Studies on indole-3-acetamide (B105759) derivatives have identified them as a versatile class of compounds with the ability to interact with a range of biological targets. While specific binding studies for 2-(7-Fluoro-1H-indol-3-yl)acetamide are part of a broader investigation into this chemical class, the indole-3-acetamide scaffold is known to be a privileged structure in medicinal chemistry. This means it can bind to multiple, unrelated classes of proteins with high affinity.

The biological activities of indole (B1671886) derivatives are often attributed to the indole nucleus, which can engage in various types of interactions, including hydrogen bonding, van der Waals forces, and pi-stacking interactions with the amino acid residues in the active sites of proteins. The substituent groups on the indole ring and the acetamide (B32628) side chain play a crucial role in determining the specificity and affinity of these interactions. For instance, the fluorine atom at the 7-position of the indole ring in this compound can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to specific targets through halogen bonding or by modifying the acidity of the N-H group of the indole.

Enzyme Inhibition Mechanisms

The inhibitory effects of this compound and related compounds have been explored against several enzymes, revealing diverse mechanisms of action.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives have been synthesized and shown to exhibit good to moderate inhibitory activity against α-amylase. acs.org The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring of the phenylacetamide moiety. acs.org For example, compounds with halide, methanethiol, alkyl, and alkoxy groups have demonstrated significant inhibitory potential. acs.org

Ribosyldihydronicotinamide Dehydrogenase [quinone] Inhibition

Ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2) is a flavoprotein that catalyzes the two-electron reduction of quinones. nih.govuniprot.org Unlike the related enzyme NQO1, NQO2 preferentially uses dihydronicotinamide riboside (NRH) as an electron donor instead of NAD(P)H. nih.gov NQO2 is implicated in various physiological and pathological processes, and its inhibition is of therapeutic interest. nih.gov

Flavones are known inhibitors of NQO2, with quercetin (B1663063) being a potent example. nih.gov The structural requirements for the inhibition of NQO2 by flavones differ from those for NQO1. nih.gov While there is no direct evidence from the provided search results on the inhibition of NQO2 by this compound, the study of enzyme inhibition by fluoro compounds suggests that the presence of a fluorine atom can significantly enhance the inhibitory potency of a molecule. researchgate.net The fluorine substituent can increase the acidity of nearby functional groups, leading to tighter binding in the enzyme's active site. researchgate.net Given that indole derivatives have been investigated as inhibitors of various enzymes, the potential for this compound to inhibit NQO2 warrants further investigation.

Receptor Binding and Modulation

In addition to enzyme inhibition, indole-based compounds are known to interact with various receptors, modulating their activity.

Cannabinoid Receptor Type 2 (CB2) Ligand Interactions

The cannabinoid receptor type 2 (CB2) is primarily expressed in immune cells and is considered a therapeutic target for inflammatory and immune-related disorders. nih.gov Ligands that bind to the CB2 receptor can act as agonists, antagonists, or inverse agonists, leading to a range of cellular responses. nih.gov

Aminoalkylindoles are a well-known class of CB2 receptor ligands. nih.gov These compounds have been shown to exhibit functional selectivity, meaning they can differentially activate or inhibit various signaling pathways coupled to the receptor. nih.gov For example, some ligands may act as inverse agonists at the level of adenylyl cyclase inhibition but as low-efficacy agonists in β-arrestin recruitment assays. nih.gov The specific substitutions on the indole ring and the side chain are critical for determining the binding affinity and functional activity at the CB2 receptor. The presence of a fluorine atom, as in this compound, could influence its interaction with the CB2 receptor, potentially leading to unique pharmacological properties. However, direct experimental data on the binding of this compound to the CB2 receptor is not available in the provided search results.

Serotonin (B10506) 5-HT6 Receptor (5-HT6R) Antagonism

The serotonin 5-HT6 receptor, primarily expressed in the brain, has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease. nih.gov Antagonism of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, thereby improving learning and memory. nih.govresearchgate.net Several indole-containing compounds have been investigated as 5-HT6R antagonists. nih.gov

While direct studies on the 5-HT6R antagonistic activity of this compound are not extensively documented in publicly available research, the known structure-activity relationships of other indole-based 5-HT6R antagonists provide a basis for inferring its potential activity. For instance, compounds incorporating a fluoro-substituted indole ring have been explored in the development of 5-HT6R ligands. nih.gov The specific placement of the fluoro group on the indole nucleus, as with the 7-fluoro substitution in the compound of interest, can modulate receptor affinity and selectivity. Further empirical data from receptor binding and functional assays are necessary to definitively characterize the interaction of this compound with the 5-HT6 receptor.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

GPR84 is a G protein-coupled receptor that is predominantly expressed in immune cells and is implicated in inflammatory processes. liminalbiosciences.com Its expression is upregulated during inflammation, making it a potential therapeutic target for inflammatory conditions. liminalbiosciences.com Antagonism of GPR84 is a key area of investigation for the development of new anti-inflammatory drugs. nih.govacs.org

Research into GPR84 has identified certain indole derivatives as modulators of its activity. Notably, diindolylmethane (DIM) and its fluorinated analogs have been shown to act as GPR84 agonists. acs.org Conversely, other studies have focused on developing indole-based antagonists. For example, a high-throughput screening campaign identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. nih.govacs.org While direct evidence for this compound as a GPR84 antagonist is limited, the established activity of other indole compounds at this receptor suggests that the indole-acetamide scaffold could serve as a basis for designing novel GPR84 antagonists. The substitution pattern on the indole ring, including the 7-fluoro group, would be a critical determinant of its potential antagonistic potency and selectivity.

| Compound Class | Observed GPR84 Activity | Key Structural Features | Reference |

| Diindolylmethanes | Agonism | Two indole rings linked by a methane (B114726) group. Fluorination can enhance potency. | acs.org |

| Triazinyl-methyl-indoles | Antagonism | Indole ring with a substituted triazinyl-methyl group at the 3-position. | nih.govacs.org |

Modulation of Cellular Pathways

The indoleacetamide structure is a versatile pharmacophore that can interact with various intracellular targets, leading to the modulation of critical cellular pathways involved in cell survival, proliferation, and pathogenesis.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of research has demonstrated the pro-apoptotic and cell cycle-disrupting capabilities of various indole derivatives in cancer cells. nih.gov These effects are often central to their anticancer activity. Indole-3-carbinol and its metabolite, diindolylmethane, for instance, are known to induce apoptosis in cancer cells. nih.gov

The mechanisms underlying the induction of apoptosis by indole compounds often involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.gov This can lead to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioners of apoptosis. nih.gov Furthermore, indole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, by interfering with the function of microtubules, which are essential components of the mitotic spindle. nih.govrsc.org This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Studies on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown their ability to induce apoptosis through the activation of caspases-3, -8, and -9. mdpi.com

| Cellular Process | General Mechanism for Indole Derivatives | Key Molecular Players | Reference |

| Apoptosis Induction | Modulation of apoptosis-regulating proteins and activation of caspases. | Bcl-2 family proteins, Cytochrome c, Caspases | nih.govnih.gov |

| Cell Cycle Arrest | Disruption of microtubule dynamics and the mitotic spindle. | Tubulin, Cyclin-dependent kinases | nih.govrsc.org |

Inhibition of Viral Transcription (e.g., HIV-1 Tat-mediated)

The trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1) is a critical regulatory protein essential for viral gene expression and replication. asm.orgmdpi.com Tat functions by binding to an RNA element known as the trans-activation response (TAR) element located at the 5' end of the nascent viral transcript, and subsequently recruiting cellular factors to enhance transcriptional elongation. mdpi.comnih.gov Inhibiting the function of Tat is a promising strategy for the development of anti-HIV-1 therapies. mdpi.com

Recent studies have identified acetamide derivatives of indole as potent inhibitors of HIV-1 Tat-mediated transcription. asm.org A high-throughput screening of a compound library led to the discovery of a 1,3,4-oxadiazole (B1194373) scaffold linked to an indole moiety that specifically interferes with the viral transcriptional step. asm.org These compounds were shown to effectively inhibit the HIV-1 replication cycle in various cell lines, including those with resistance to other antiretroviral drugs. asm.org The proposed mechanism of action involves the inhibition of histone H3 ejection from the long-terminal repeat (LTR) promoter, a process that is necessary for facilitating viral transcription. asm.org The intact oxadiazole core and the indole group were found to be crucial for the inhibitory activity. asm.org While the specific compound this compound was not explicitly tested in this study, the findings strongly suggest that the indole-acetamide framework is a viable starting point for the design of novel HIV-1 Tat inhibitors.

| Compound Series | Mechanism of HIV-1 Inhibition | EC50 (example) | Reference |

| 1,3,4-Oxadiazole derivatives of indole | Inhibition of Tat-mediated viral transcription | 3.02 µM (for a derivative) | asm.org |

| Didehydro-Cortistatin A (dCA) | Direct binding to Tat, promoting heterochromatin formation at the HIV-1 LTR | Not Applicable | nih.gov |

Tubulin Binding Site Interactions

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.govrsc.org Microtubules are dynamic polymers that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov Compounds that interfere with tubulin polymerization or depolymerization can disrupt these vital cellular functions, leading to cell cycle arrest and apoptosis. nih.govrsc.org The indole scaffold is a prominent feature in many natural and synthetic tubulin inhibitors. nih.govtandfonline.com

Indole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin. nih.govrsc.org This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. nih.govrsc.org The specific interactions within the colchicine-binding site are influenced by the substitution pattern on the indole ring. For instance, docking studies of various indole derivatives have revealed key hydrogen bond interactions and hydrophobic interactions with specific amino acid residues within the binding pocket. nih.gov The 7-fluoro substitution in this compound could potentially enhance its binding affinity to tubulin through favorable interactions within the binding site. The acetamide side chain at the 3-position also plays a crucial role in orienting the molecule within the binding pocket and establishing key interactions.

| Tubulin Inhibitor Class | Binding Site | Effect on Microtubules | Reference |

| Indole-based compounds | Colchicine site on β-tubulin | Inhibition of polymerization | rsc.orgnih.govrsc.org |

| Vinca alkaloids (contain indole moiety) | Vinca domain on β-tubulin | Inhibition of polymerization | nih.gov |

Following a comprehensive search for in vitro biological activity investigations pertaining to the chemical compound this compound, it has been determined that there is no specific published research data available that directly corresponds to the detailed sections and subsections of the requested article outline.

The conducted searches did not yield specific studies on the anti-inflammatory, antimicrobial, antifungal, or antiproliferative and cytotoxic effects of this compound. While research exists for related indole derivatives, such as indole-3-acetamide and other fluorinated indoles, this information falls outside the strict scope of the subject compound as per the instructions.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound based on the currently available scientific literature.

In Vitro Biological Activity Investigations of Fluoro Indole Acetamides

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Cellular Growth and Colony Formation Assays

Investigations into the specific effects of 2-(7-Fluoro-1H-indol-3-yl)acetamide on cellular growth and colony formation are not extensively detailed in the currently available scientific literature. While indole (B1671886) compounds, in general, are known to have anticancer properties, specific data from cellular growth and colony formation assays for this particular fluoro-substituted indole acetamide (B32628) is not available. nih.gov

Antihyperglycemic Potential and α-Amylase Inhibitory Activity

The potential of indole acetamides to modulate hyperglycemia has been explored through their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. A study on a series of synthesized 2-(1H-indol-3-yl)-N-phenylacetamide derivatives revealed noteworthy α-amylase inhibitory activity. nih.gov

Within this series, the compound N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide , a structural analog of the subject compound, was identified as the most potent inhibitor. It exhibited a significantly lower IC₅₀ value compared to other halogenated derivatives, indicating strong inhibitory action against the α-amylase enzyme. nih.gov The IC₅₀ value for this compound was found to be 1.09 ± 0.11 μM, which is comparable to the standard drug, acarbose (IC₅₀ = 0.92 ± 0.40 μM). nih.gov This potent activity suggests that the presence and position of the fluorine atom on the phenyl ring play a crucial role in the molecule's interaction with the enzyme's active site. nih.gov

Antioxidant Activity (e.g., DPPH and ABTS radical scavenging assays)

The antioxidant capacity of fluoro-indole acetamides has been evaluated using standard radical scavenging assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

In the same study of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives, N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide demonstrated notable antioxidant potential. nih.gov The compound's ability to scavenge both DPPH and ABTS radicals was quantified by its IC₅₀ values.

Antiplasmodial Activity

While various indole derivatives have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria, specific in vitro antiplasmodial data for this compound is not available in the reviewed literature. Studies on related compounds, such as N-(indol-7-yl)acetamides with fluoro-phenyl substitutions at other positions, have shown moderate antiplasmodial activity, suggesting that the indole scaffold is a promising starting point for the development of new antimalarial agents. nih.gov However, direct evidence for the subject compound is lacking.

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where indole-based compounds have been explored. nih.gov Despite the screening of various indole derivatives for anti-trypanosomal activity, there is no specific research available that details the in vitro efficacy of this compound against Trypanosoma cruzi.

Analgesic Properties (In Vitro Models)

The evaluation of analgesic properties often involves in vivo models. While some acetamide derivatives have been synthesized and investigated for their potential analgesic activities, specific in vitro studies on the analgesic properties of this compound are not present in the available scientific literature. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of potential drugs and in screening virtual libraries of compounds for their affinity to a specific target.

While direct molecular docking studies on 2-(7-Fluoro-1H-indol-3-yl)acetamide are not extensively reported in the available literature, research on analogous indole-3-acetamide (B105759) derivatives provides a framework for how this compound might be studied. For instance, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives were investigated as potential inhibitors of the α-amylase enzyme, a target in the management of hyperglycemia. nih.gov In that study, molecular docking simulations were performed using the MOE-2016 software to elucidate the binding interactions within the active site of α-amylase (PDB ID: 1HNY). nih.gov The results revealed that halide-containing derivatives, in particular, showed significant binding, with one of the most active compounds forming four hydrogen bonds with key residues Leu165, Ala198, His201, and Asp300. nih.gov

Similarly, docking studies on other indole-containing scaffolds have demonstrated their potential to interact with various protein targets. For example, novel furo[2,3-b]indol-3a-ol derivatives were docked into the active site of Cyclin-dependent kinase 2 (CDK2), a protein implicated in cancer, revealing excellent binding energies for some derivatives. nih.gov Furthermore, bis-indole compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through molecular docking, which showed interactions with key amino acid residues in the active site. scienceopen.com These studies underscore the utility of molecular docking in identifying and optimizing potential drug candidates based on their predicted binding affinity and interaction patterns.

Table 1: Representative Molecular Docking Studies of Indole (B1671886) Derivatives

| Compound Class | Protein Target | Key Findings |

|---|---|---|

| 2-(1H-indol-3-yl)-N-phenylacetamides | α-Amylase | Halide-containing derivatives showed strong binding, with key interactions at Leu165, Ala198, His201, and Asp300. nih.gov |

| Furo[2,3-b]indol-3a-ols | Cyclin-dependent kinase 2 (CDK2) | Certain derivatives exhibited excellent binding energies, suggesting potential as anticancer agents. nih.gov |

| Bis-indoles | SARS-CoV-2 Main Protease (Mpro) | Compounds demonstrated potential to inhibit the enzyme through interactions with active site residues. scienceopen.com |

In Silico Prediction of Biological Activities and ADME Properties

In silico methods are widely used to predict the biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. These predictions help in the early stages of drug discovery to filter out compounds with unfavorable properties.

For a series of novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, which are structurally related to this compound, ADMET predictions were carried out to assess their drug-likeness and pharmacokinetic profiles. bohrium.comsemanticscholar.org This type of analysis is crucial for identifying potential liabilities that could lead to failure in later stages of drug development. While the specific ADME data for this compound is not detailed in the provided search results, the methodology applied to its thio-analogs is directly transferable.

In a study on furo[2,3-b]indol-3a-ol derivatives, ADMET and drug-likeness properties were evaluated, suggesting that these compounds have the potential to be developed as anticancer drugs. nih.gov Such in silico screening for ADME properties is a standard component of modern computational drug design workflows.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

A notable application of QSAR is found in a study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as inhibitors of the influenza A virus. bohrium.comsemanticscholar.orgresearchgate.net Both 2D-QSAR and 3D-QSAR models were developed. The 2D-QSAR models were built using a genetic function approximation (GFA) algorithm, resulting in statistically significant models. bohrium.comsemanticscholar.org The 3D-QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into the structural features of the molecules that are important for their antiviral activity. bohrium.comsemanticscholar.orgresearchgate.net These models highlighted the regions where steric and electrostatic fields influence the biological response, guiding the design of more potent inhibitors. bohrium.comsemanticscholar.org

Table 2: QSAR Models for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives

| QSAR Model | Statistical Parameter | Value |

|---|---|---|

| GFA-MLR (2D-QSAR) | r² (training set) | 0.8861 |

| q² (test set) | 0.7864 | |

| GFA-ANN (2D-QSAR) | r² (training set) | 0.8980 |

| q² (test set) | 0.8884 | |

| CoMFA_SE (3D-QSAR) | r² (training set) | 0.925 |

| q² (test set) | 0.59 | |

| CoMSIA_EAD (3D-QSAR) | r² (training set) | 0.929 |

| q² (test set) | 0.767 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex over time. This technique complements molecular docking by offering insights into the stability of the predicted binding poses and the flexibility of the protein and ligand.

In a study of novel furo[2,3-b]indol-3a-ol derivatives as CDK2 inhibitors, MD simulations were employed to investigate the stability of the most favorable conformations identified through molecular docking. nih.gov Such simulations can reveal subtle changes in protein-ligand interactions and the role of solvent molecules, which are often not captured by static docking methods. The application of MD simulations to the this compound-protein complex would be a logical step following initial docking studies to validate the binding mode and assess the stability of the interaction.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity.

While no specific pharmacophore modeling studies for this compound were found, this technique is a powerful tool for ligand discovery. By identifying the key features of an active compound, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, a pharmacophore model can be constructed. This model can then be used to virtually screen databases of millions of compounds to find new chemical entities that match the pharmacophore and are therefore likely to be active.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide information about molecular orbitals, charge distribution, and the energies of different conformations, which can be valuable for understanding a molecule's chemical behavior.

DFT studies were conducted on novel furo[2,3-b]indol-3a-ol derivatives using the B3LYP/6-31++G(d,p) basis set in the gas phase. nih.gov These calculations are used to understand the electronic properties of the molecules, which can influence their interactions with biological targets. For this compound, DFT calculations could be used to determine the effect of the fluorine substitution on the electronic properties of the indole ring and the acetamide (B32628) side chain, providing insights into its reactivity and potential interactions.

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) in Compound Discovery

There is no publicly available information to indicate that 2-(7-Fluoro-1H-indol-3-yl)acetamide has been identified as a hit or lead compound through any high-throughput screening campaigns. General HTS methodologies are widely used in drug discovery to test large libraries of compounds for activity against a specific biological target, but the results of such screenings involving this specific compound have not been published.

Cell-Based Assays for Biological Activity and Pathway Analysis

No studies detailing the use of cell-based assays to evaluate the biological activity or to elucidate the mechanism of action of this compound are present in the scientific literature. Research on other indole (B1671886) acetamide (B32628) derivatives has shown various biological activities, including antiproliferative and enzyme inhibitory effects, often evaluated using assays on cell lines like HeLa, MCF-7, and HepG2. nih.govnih.gov However, no such data is available for this compound.

Biochemical Assays for Enzyme and Receptor Function

Specific biochemical assays to determine the effect of this compound on the function of isolated enzymes or receptors have not been reported. For related compounds, biochemical assays have been crucial in identifying inhibitory activities, for instance, against enzymes like α-amylase or parasite lactate (B86563) dehydrogenase (pLDH). nih.govmdpi.com Without published research, it is unknown if this compound has any specific enzyme or receptor targets.

Crystallographic Analysis (e.g., X-ray Diffraction of Compound or Co-crystals with Target)

A crystallographic analysis of this compound has not been published. Therefore, no data on its crystal structure, molecular geometry, or intermolecular interactions as determined by X-ray diffraction is available. Such studies have been performed on other substituted indole and acetamide compounds to confirm their structure and understand their packing in the solid state, but not for the specific compound . mdpi.comresearchgate.netmdpi.com

Due to the lack of specific research findings for "this compound" in the requested areas, it is not possible to provide detailed research findings or data tables as per the instructions.

Future Research Directions and Academic Perspectives

Design and Synthesis of Novel Fluoro-Indole Acetamide (B32628) Derivatives with Enhanced Potency and Selectivity

The design and synthesis of new fluoro-indole acetamide derivatives are pivotal for improving their therapeutic potential. Future efforts should be directed towards a systematic exploration of the structure-activity relationships (SAR) to enhance both potency and selectivity.

One approach involves the strategic placement of fluorine atoms and other substituents on both the indole (B1671886) ring and the acetamide side chain. For instance, studies on related indole-3-acetamide (B105759) derivatives have shown that the position of the fluoro group can significantly influence biological activity. nih.gov A para-fluoro substitution on the N-phenyl ring of an indole-3-acetamide was found to be the most active in a series of halogen-substituted derivatives targeting α-amylase. nih.gov Conversely, moving the fluoro group to the meta position or adding a second fluorine atom led to a decrease in inhibitory activity, likely due to increased inductive effects. nih.gov

The synthesis of novel derivatives can be achieved through various established and emerging chemical methodologies. One-pot multicomponent reactions of indole-3-acetic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and substituted anilines offer an efficient route to a diverse range of indole-3-acetamides. nih.gov Additionally, methods for the synthesis of trifluoromethyl(indolyl)phenylmethanols, which can serve as precursors to more complex indole derivatives, have been developed using catalysts like K2CO3/n-Bu4PBr in water. beilstein-journals.org

Future synthetic strategies could explore the introduction of different functional groups to probe interactions with biological targets. For example, based on SAR studies of similar scaffolds, introducing electron-rich or electron-deficient groups could modulate the electronic properties of the molecule and its binding affinity. dndi.org A systematic approach to modifying the linker between the indole core and the acetamide moiety could also yield compounds with improved pharmacokinetic profiles.

The following table summarizes the structure-activity relationship of some indole-3-acetamide derivatives, which can guide the design of novel fluoro-indole acetamides.

| Compound | Substituent on N-phenyl ring | α-Amylase Inhibition (IC50 in µM) |

| 1 | Unsubstituted | 2.6 ± 0.09 |

| 2 | p-methyl | 2.84 ± 0.1 |

| 13 | p-bromo | 2.1 ± 0.1 |

| 14 | m-bromo | 2.27 ± 0.04 |

| 15 | p-fluoro | 1.09 ± 0.11 |

| 16 | m-fluoro | 2.25 ± 0.05 |

| 17 | o,p-difluoro | 2.38 ± 0.05 |

| Data sourced from a study on indole-3-acetamides as potential antihyperglycemic agents. nih.gov |

Exploration of New Biological Targets for Therapeutic Intervention

While the full biological profile of 2-(7-Fluoro-1H-indol-3-yl)acetamide is yet to be elucidated, related indole acetamide structures have shown activity against a variety of targets, suggesting a broad therapeutic potential. A critical future direction is the identification and validation of novel biological targets for this class of compounds.

Research on N-acetamide indoles has identified PfATP4, a cation-transporting P-type ATPase in Plasmodium falciparum, as a molecular target for antimalarial activity. nih.gov This finding opens up the possibility that fluoro-indole acetamides could be investigated as potential antimalarial agents. Further studies should involve screening this compound and its derivatives against P. falciparum and characterizing their effects on PfATP4.

Another promising area of investigation is in antiviral research. Derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have demonstrated inhibitory activity against the human respiratory syncytial virus (RSV). researchgate.netsemanticscholar.org One derivative was found to inhibit membrane fusion, while another acted at the stage of RSV genome replication/transcription. researchgate.netsemanticscholar.org This suggests that fluoro-indole acetamides could be explored as potential antiviral agents, with a focus on identifying their specific viral or host targets.

Furthermore, the indole nucleus is a common scaffold in compounds targeting a wide range of biological processes. nih.gov Therefore, unbiased screening of this compound against various cell lines and enzyme panels could uncover unexpected therapeutic opportunities.

Development of Advanced Computational Models for Predictive Pharmacology

The integration of computational modeling into the drug discovery process can significantly accelerate the identification and optimization of lead compounds. For fluoro-indole acetamides, the development of advanced computational models for predictive pharmacology is a key future direction.

These models can be used to predict the efficacy and toxicity of novel derivatives before their synthesis, thereby saving time and resources. guidechem.com Techniques such as machine learning, deep learning, and statistical analysis can be employed to analyze large datasets of pharmacological data. guidechem.com For instance, computational models can be built to predict the binding affinity of fluoro-indole acetamides to specific biological targets.

Molecular docking studies have already been used to understand the binding interactions of indole-3-acetamides with enzymes like α-amylase, revealing key interactions with active site residues such as Asp300 and Trp59. nih.gov Similar in silico approaches can be applied to this compound to predict its binding modes with potential targets.

Furthermore, computational approaches can be used to probe the mechanisms of drug action and potential failures. dndi.org By simulating the interactions of these compounds with biological systems, researchers can gain insights into their mechanisms of action and identify potential off-target effects.

Integration of Multi-Omics Data to Elucidate Complex Biological Responses

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to elucidate complex biological responses.

By treating cells or model organisms with the compound and analyzing the subsequent changes across multiple molecular levels, researchers can identify the pathways and networks that are perturbed. This can provide valuable clues about the compound's mechanism of action and potential therapeutic applications. For example, integrating multi-omics data with biological interaction networks can help to uncover intricate relationships between molecular features and clinical outcomes. nih.gov

This integrated approach has been successfully used to explain inter-individual variation in cytokine production in response to pathogens, with a combination of genetic and molecular data explaining up to 67% of the variation. nih.gov A similar strategy could be applied to understand the response to fluoro-indole acetamides, potentially leading to the identification of biomarkers for efficacy or toxicity.

The use of high-resolution methodologies such as single-cell and spatial omics techniques will be increasingly important in these integrative studies. researchgate.net

Exploration of Fluoro-Indole Acetamides as Chemical Probes for Biological Systems

Beyond their therapeutic potential, fluoro-indole acetamides can also be developed as chemical probes to study biological systems. A chemical probe is a small molecule that can be used to perturb and study a specific protein or pathway.

The fluorine atom in this compound can be a useful feature for a chemical probe. For example, aryl fluorosulfates have been utilized as chemical probes to engage with amino acid residues in functional protein sites, enabling chemogenomic and chemoproteomic techniques. mdpi.com The unique reactivity and stability of sulfur(VI) fluorides make them attractive as electrophilic reactive groups for chemical probe development. mdpi.com

By attaching reporter tags, such as fluorescent dyes or affinity labels, to the fluoro-indole acetamide scaffold, researchers can create tools for visualizing and identifying the biological targets of these compounds. These probes can be used in a variety of applications, including target validation, pathway elucidation, and the discovery of new drug targets. The development of such probes has been instrumental in uncovering novel biology, as demonstrated by probes that have revealed new anti-inflammatory therapeutic strategies.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(7-Fluoro-1H-indol-3-yl)acetamide, and how can purity be ensured?

The synthesis typically involves functionalizing the indole core at the 3-position with an acetamide group, followed by fluorination at the 7-position. Key steps include:

- Indole alkylation : Reacting 7-fluoroindole with chloroacetamide under basic conditions (e.g., NaH in DMF) to form the acetamide linkage .

- Fluorination control : Ensuring regioselective fluorination via electrophilic substitution, often using Selectfluor® or DAST (diethylaminosulfur trifluoride), under anhydrous conditions to avoid byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity. Structural confirmation requires ¹H/¹³C NMR (e.g., indole NH at δ 10.5–11.5 ppm) and HRMS (exact mass verification) .

Basic: How is the electronic environment of this compound characterized, and what analytical methods are critical?

The 7-fluoro substituent induces electron-withdrawing effects, altering the indole ring’s reactivity. Key characterization methods:

- NMR spectroscopy :

- X-ray crystallography : Resolves steric effects of the acetamide group and confirms the planar indole-F configuration .

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How do contradictory bioactivity results arise in pharmacological studies of this compound, and how can they be resolved?

Discrepancies often stem from:

- Substituent positional effects : Fluorine at the 7-position vs. 6-position (e.g., shows 7-F increases binding affinity vs. 6-F analogs) .

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Standardize protocols using ISO-certified assays and include positive controls (e.g., fluorocoxib D as a COX-2 inhibitor reference) .

- Solubility limitations : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts. Validate with LC-MS to confirm compound integrity in media .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) : Models binding to targets like serotonin receptors or COX-2. Prioritize docking poses with hydrogen bonding between the acetamide NH and receptor residues (e.g., Glu520 in COX-2) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Fluorine’s electronegativity enhances hydrophobic interactions in binding pockets .

- QSAR studies : Correlate substituent effects (e.g., 7-F vs. 7-Cl) with activity. Use descriptors like logP and polar surface area to optimize pharmacokinetics .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

- Core modifications :

- Replace acetamide with sulfonamide for improved solubility (e.g., ’s hydroxymethyl variant) .

- Introduce methyl groups at the 2- or 4-positions of indole to enhance steric hindrance and metabolic stability .

- Fluorine bioisosteres : Test CF₃ or OCF₃ at the 7-position to modulate electron effects without altering size .

- In vitro validation : Use MTT assays for cytotoxicity and SPR (surface plasmon resonance) for real-time binding kinetics .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous synthesis reduces reaction times and improves yield consistency (e.g., microreactors for fluorination steps) .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

- Process analytics : Implement PAT (process analytical technology) with inline HPLC to monitor intermediates .

Basic: How is the stability of this compound assessed under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC-UV for degradation products (e.g., defluorination or hydrolysis) .

- Long-term stability : Store at -20°C in amber vials under argon. Shelf life >12 months confirmed by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.